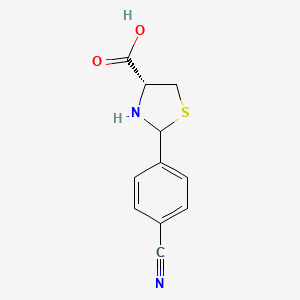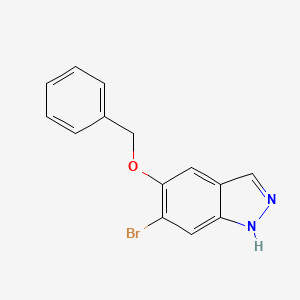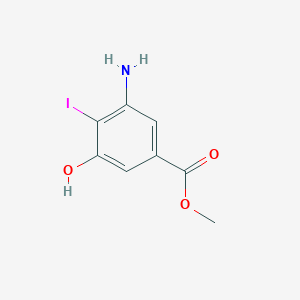
5-(2-Methylimidazol-1-yl)-2-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylimidazol-1-yl)-2-nitrobenzonitrile is a complex organic compound that features an imidazole ring substituted with a methyl group, a cyano group, and a nitro group. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylimidazol-1-yl)-2-nitrobenzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and cyanation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylimidazol-1-yl)-2-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
5-(2-Methylimidazol-1-yl)-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Methylimidazol-1-yl)-2-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyano and nitro groups can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride
- 4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy derivatives
- 1-hydroxyimidazoles and imidazole 3-oxides
Uniqueness
5-(2-Methylimidazol-1-yl)-2-nitrobenzonitrile is unique due to the presence of both cyano and nitro groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives .
Properties
Molecular Formula |
C11H8N4O2 |
|---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
5-(2-methylimidazol-1-yl)-2-nitrobenzonitrile |
InChI |
InChI=1S/C11H8N4O2/c1-8-13-4-5-14(8)10-2-3-11(15(16)17)9(6-10)7-12/h2-6H,1H3 |
InChI Key |
PGYYJHQKEJOXPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol](/img/structure/B8586607.png)



![3-Isopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B8586665.png)

![N-[(tert-Butylcarbamoyl)oxy]acetamide](/img/structure/B8586681.png)




